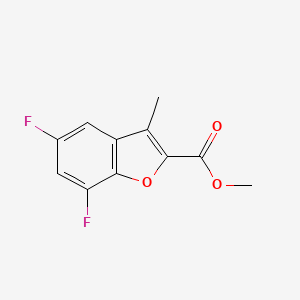

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate

Description

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate is a fluorinated benzofuran derivative characterized by a benzofuran core substituted with two fluorine atoms at positions 5 and 7, a methyl group at position 3, and a methyl ester at position 2. Benzofuran derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties.

Properties

IUPAC Name |

methyl 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O3/c1-5-7-3-6(12)4-8(13)10(7)16-9(5)11(14)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRUTLJJIQYLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoro-3-methyl-benzofuran-2-carboxylic acid.

Activation: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Esterification: The acid chloride is then reacted with methanol in the presence of a base (e.g., triethylamine) to produce the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at the fluorine or methyl positions can yield a variety of substituted benzofurans.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Fluorinated and methylated benzofurans with different substituents.

Scientific Research Applications

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-Amino-5,7-dimethyl-benzofuran-3-carboxylate (CAS 22048-13-1)

The closest structural analog identified in the provided evidence is Ethyl 2-amino-5,7-dimethyl-benzofuran-3-carboxylate (CAS 22048-13-1) . A comparative analysis is presented below:

| Property | Methyl 5,7-Difluoro-3-methyl-benzofuran-2-carboxylate | Ethyl 2-Amino-5,7-dimethyl-benzofuran-3-carboxylate |

|---|---|---|

| Substituents | - 5,7-Difluoro - 3-Methyl - 2-Methyl ester |

- 5,7-Dimethyl - 3-Ethyl ester - 2-Amino group |

| Molecular Formula | C₁₂H₁₀F₂O₃ | C₁₃H₁₅NO₃ |

| Functional Groups | Fluorine, methyl ester | Amino, ethyl ester, methyl |

| Potential Reactivity | High electrophilicity due to fluorine atoms | Nucleophilic (amino group); ester hydrolysis susceptibility |

| Lipophilicity (Predicted) | Increased (fluorine enhances lipid solubility) | Moderate (ethyl ester may reduce polarity vs. methyl) |

Key Differences and Implications:

Substituent Effects: The fluorine atoms in the target compound likely increase its environmental persistence and metabolic stability compared to the methyl groups in the analog. Fluorine’s electronegativity may also enhance binding affinity in biological targets (e.g., enzyme active sites) . The amino group in the analog introduces nucleophilic reactivity, making it a candidate for further derivatization (e.g., amide bond formation), whereas the target compound’s fluorine substituents may limit such modifications.

Toxicity and Environmental Impact: Fluorinated compounds like the target molecule may exhibit greater environmental persistence, akin to environmentally persistent free radicals (EPFR) observed in indoor particulate matter .

Broader Context of Benzofuran Derivatives

While the evidence lacks data on other analogs (e.g., halogenated or nitro-substituted benzofurans), general trends in benzofuran chemistry suggest:

Biological Activity

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core with difluoro and methyl substitutions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in pathogenic processes. For instance, modifications in the benzofuran structure have been linked to enhanced inhibition of thioesterase activity in certain biosynthetic pathways. This suggests a potential role in disrupting microbial growth or pathogenicity .

- Antiviral Properties : Recent studies indicate that derivatives of benzofuran compounds exhibit antiviral activity against various viruses. The introduction of halogen substituents has been associated with improved selectivity indices (SI) and efficacy against viral replication . Although specific data on this compound is limited, its structural analogs suggest a promising antiviral profile.

- Cytotoxicity and Anticancer Activity : Compounds with similar scaffolds have demonstrated significant cytotoxic effects against cancer cell lines by inhibiting key signaling pathways like GSK-3β. This inhibition leads to reduced cell proliferation and enhanced apoptosis in cancer cells . The potential for this compound to exhibit similar effects warrants further investigation.

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.